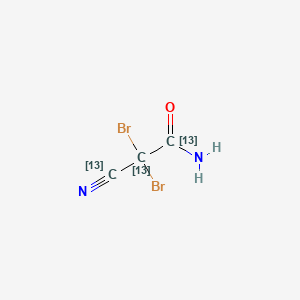

Dibromocyanoacetamide-13C3

Description

Dibromocyanoacetamide-¹³C₃ (CAS No. 10222-01-2) is a ¹³C₃ isotopically labeled derivative of 2,2-dibromo-2-cyanoacetamide. It is classified as a biochemical additive primarily utilized to inhibit bacterial contamination in ethanol fermentation processes . The compound’s isotopic labeling enables precise tracking in metabolic and environmental studies, making it invaluable for research requiring isotopic tracing. Synthesized with three carbon-13 atoms, it retains the antimicrobial properties of its non-labeled counterpart while offering enhanced utility in analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . Available in highly purified grades, it is supplied by US Biological Life Sciences in 1 mg packages, reflecting its specialized role in controlled experimental settings .

Propriétés

IUPAC Name |

2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[13C]([13C](=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert Dibromocyanoacetamide-13C3 into different reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Dibromocyanoacetamide-13C3 has several scientific research applications:

Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.

Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.

Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.

Industry: Dibromocyanoacetamide-13C3 is used as a chemical additive to control bacterial contamination in ethanol fermentation.

Mécanisme D'action

The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .

Comparaison Avec Des Composés Similaires

Structural and Functional Differentiation

Dibromocyanoacetamide-¹³C₃ is distinguished by its isotopic labeling and brominated structure. Key comparisons with structurally related compounds include:

| Compound | Molecular Formula | Isotopic Label | Primary Application | Purity Grade | Packaging |

|---|---|---|---|---|---|

| Dibromocyanoacetamide-¹³C₃ | C(¹³C)₃H₂Br₂N₂O | ¹³C₃ | Bacterial control in ethanol fermentation | Highly Purified | 1 mg |

| Dibromocyanoacetamide | C₃H₂Br₂N₂O | None | Industrial antimicrobial agent | Technical Grade | Bulk quantities |

| 2-Cyanoacetamide | C₃H₄N₂O | None | Organic synthesis precursor | Laboratory Grade | 25g–250g |

Key Observations :

- Isotopic Utility: Dibromocyanoacetamide-¹³C₃’s ¹³C₃ label allows for traceability in complex biological systems, a feature absent in non-labeled analogs .

- Antimicrobial Efficacy: The bromine substituents in Dibromocyanoacetamide derivatives enhance antimicrobial activity compared to non-brominated analogs like 2-cyanoacetamide, which lacks bactericidal properties .

- Application Scope: Non-labeled Dibromocyanoacetamide is used industrially for large-scale microbial control, whereas the ¹³C₃-labeled variant is restricted to research due to its cost and specialized packaging .

Research Findings

- Synthetic Advantages: The synthesis of Dibromocyanoacetamide-¹³C₃ leverages methodologies for ¹³C incorporation described in studies on isotopically labeled compounds, ensuring minimal steric interference and high isotopic purity .

- Stability and Reactivity: Brominated cyanoacetamides exhibit greater stability in aqueous fermentation environments compared to non-halogenated analogs, reducing degradation and maintaining efficacy .

- Analytical Performance : In NMR studies, the ¹³C₃ label provides distinct spectral signatures, enabling unambiguous identification in microbial metabolic pathways .

Limitations and Trade-offs

- Cost: Dibromocyanoacetamide-¹³C₃ is significantly more expensive than non-labeled versions, limiting its use to high-priority research.

- Availability: Non-labeled Dibromocyanoacetamide is available in bulk quantities, whereas the ¹³C₃ variant is restricted to milligram-scale supplies .

Activité Biologique

Dibromocyanoacetamide-13C3, also known as 2,2-dibromo-3-nitrilopropanamide-13C3 or DBNPA-13C3, is a halogenated compound primarily used as a biocide and antimicrobial agent. Its applications span various fields, including agriculture, water treatment, and industrial processes. This article explores the biological activity of Dibromocyanoacetamide-13C3, focusing on its efficacy against microbial growth, toxicity profiles, and relevant case studies.

Dibromocyanoacetamide-13C3 is characterized by the following chemical properties:

- Molecular Formula : C₃H₃Br₂N₃O

- CAS Number : 1286131-38-1

- Molecular Weight : 314.00 g/mol

- Structure : Contains two bromine atoms and a cyanoacetamide functional group.

Dibromocyanoacetamide acts by disrupting cellular processes in microorganisms. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound interferes with key metabolic enzymes in bacteria, leading to cell death.

- Disruption of Membrane Integrity : It alters the permeability of microbial cell membranes, causing leakage of essential cellular components.

Antimicrobial Efficacy

Dibromocyanoacetamide-13C3 has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:

These studies indicate that Dibromocyanoacetamide-13C3 is effective at low concentrations, making it suitable for applications where microbial control is critical.

Case Studies

-

Ethanol Fermentation :

- Study Overview : In a controlled fermentation environment, Dibromocyanoacetamide-13C3 was used to prevent bacterial contamination that could compromise ethanol yield.

- Findings : The use of the compound resulted in a significant reduction in bacterial counts without adversely affecting yeast viability .

- Water Treatment Applications :

Toxicity Profile

The toxicity of Dibromocyanoacetamide-13C3 has been assessed in various studies:

- Acute Toxicity : Exhibits moderate toxicity to aquatic organisms; however, it is considered safe for use in controlled environments when applied according to guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.